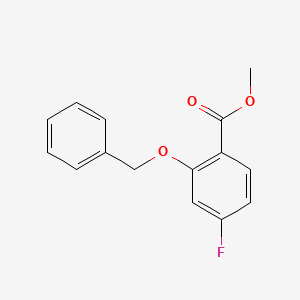
1-Methyl-6-chloro-2-tetralone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-6-chloro-2-tetralone is an organic compound belonging to the tetralone family Tetralones are bicyclic molecules consisting of a benzene ring fused to a cyclohexanone ring The presence of a chlorine atom at the 6th position and a methyl group at the 1st position distinguishes this compound from other tetralones
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-6-chloro-2-tetralone typically involves the chlorination of 1-methyl-2-tetralone. One common method includes the use of thionyl chloride (SOCl₂) as a chlorinating agent under reflux conditions. The reaction proceeds as follows:
- Dissolve 1-methyl-2-tetralone in an appropriate solvent such as dichloromethane.
- Add thionyl chloride dropwise to the solution while maintaining the temperature at reflux.
- After the addition is complete, continue refluxing the mixture for several hours.
- Cool the reaction mixture and quench with water.
- Extract the organic layer, dry over anhydrous sodium sulfate, and purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, alternative chlorinating agents and solvents may be explored to optimize the reaction conditions and reduce environmental impact.
化学反応の分析
Types of Reactions
1-Methyl-6-chloro-2-tetralone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction of the ketone group can yield alcohols using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic or basic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of 6-chloro-1-methyl-2-tetralone-1-carboxylic acid.
Reduction: Formation of 6-chloro-1-methyl-2-tetralol.
Substitution: Formation of 6-methoxy-1-methyl-2-tetralone or other substituted derivatives.
科学的研究の応用
1-Methyl-6-chloro-2-tetralone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-Methyl-6-chloro-2-tetralone depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chlorine atom and the ketone group can influence the compound’s binding affinity and selectivity towards its targets. Detailed studies on the molecular pathways involved are necessary to elucidate the exact mechanism of action.
類似化合物との比較
Similar Compounds
1-Methyl-2-tetralone: Lacks the chlorine atom at the 6th position, resulting in different chemical reactivity and biological activity.
6-Methoxy-1-methyl-2-tetralone:
6-Bromo-1-methyl-2-tetralone: Similar structure with a bromine atom instead of chlorine, which can affect its reactivity and interactions with biological targets.
Uniqueness
1-Methyl-6-chloro-2-tetralone is unique due to the presence of the chlorine atom, which can enhance its reactivity in substitution reactions and influence its biological activity. The compound’s specific structure allows for targeted modifications, making it a valuable intermediate in organic synthesis and pharmaceutical development.
特性
分子式 |
C11H11ClO |
|---|---|
分子量 |
194.66 g/mol |
IUPAC名 |
6-chloro-1-methyl-3,4-dihydro-1H-naphthalen-2-one |
InChI |
InChI=1S/C11H11ClO/c1-7-10-4-3-9(12)6-8(10)2-5-11(7)13/h3-4,6-7H,2,5H2,1H3 |
InChIキー |
SXCCTFDZSAEZGI-UHFFFAOYSA-N |
正規SMILES |
CC1C(=O)CCC2=C1C=CC(=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(2,3,4,5,6-Pentafluorobenzene-1-sulfinyl)methyl]pyridine](/img/structure/B8598324.png)




![Methyl[3-(pyridin-3-yl)prop-2-yn-1-yl]amine](/img/structure/B8598379.png)
![1-(8-aminooctyl)-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine](/img/structure/B8598380.png)





